Cas no 886853-93-6 (2-Methoxyquinoline-3-boronic acid)

2-Methoxyquinoline-3-boronic acid is a versatile boronic acid derivative offering excellent chemical stability and reactivity. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, demonstrating high purity and consistent performance. Its unique structural features contribute to efficient catalysis and enhanced product yields in organic synthesis.
2-Methoxyquinoline-3-boronic acid structure
886853-93-6 structure
Product name:2-Methoxyquinoline-3-boronic acid
CAS No:886853-93-6
MF:C10H10BNO3
Molecular Weight:203.002302646637
MDL:MFCD09800894
CID:712941
PubChem ID:16106577

2-Methoxyquinoline-3-boronic acid 化学的及び物理的性質

名前と識別子

    • 2-Methoxyquinoline-3-boronic acid
    • (2-methoxyquinolin-3-yl)boronic acid
    • 2-methoxyquinolin-3-ylboronic acid
    • Boronic acid,B-(2-methoxy-3-quinolinyl)-
    • (2-methoxy-3-quinolinyl)boronic acid(SALTDATA: FREE)
    • 2-methoxy-3-quinolin-3-ylboronic acid
    • 3-Borono-2-methoxyquinoline
    • (2-METHOXY-3-QUINOLINYL)BORONIC ACID
    • 2-Methoxy-3-quinolylboronic acid
    • WLOYLJRUEIVOJC-UHFFFAOYSA-N
    • (2-methoxy-3-quinolyl)boronic acid
    • OR11687
    • Boronic acid, (2-methoxy-3-
    • B-(2-Methoxy-3-quinolinyl)boronic acid (ACI)
    • Boronic acid, (2-methoxy-3-quinolinyl)- (9CI)
    • 886853-93-6
    • 2-Methoxyquinoline-3-boronicacid
    • SCHEMBL2074966
    • PS-9655
    • FD10092
    • AKOS006220974
    • ALBB-030059
    • Boronic acid, (2-methoxy-3-quinolinyl)-
    • DB-010470
    • MFCD09800894
    • DTXSID80582950
    • J-509888
    • CS-0042694
    • MDL: MFCD09800894
    • インチ: 1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3
    • InChIKey: WLOYLJRUEIVOJC-UHFFFAOYSA-N
    • SMILES: OB(C1C(OC)=NC2C(=CC=CC=2)C=1)O

計算された属性

  • 精确分子量: 203.07500
  • 同位素质量: 203.0753733g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.6

じっけんとくせい

  • 密度みつど: 1.29
  • Boiling Point: 414.2°C at 760 mmHg
  • フラッシュポイント: 204.3°C
  • Refractive Index: 1.62
  • PSA: 62.58000
  • LogP: -0.07680

2-Methoxyquinoline-3-boronic acid Security Information

  • 危険物標識: Xi

2-Methoxyquinoline-3-boronic acid 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methoxyquinoline-3-boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
OR11687-1g
2-Methoxyquinoline-3-boronic acid
886853-93-6 97%
1g
£92.00 2023-09-02
Fluorochem
219425-10g
2-Methoxyquinoline-3-boronic acid
886853-93-6 95%
10g
£840.00 2022-03-01
Chemenu
CM134306-250mg
2-Methoxyquinoline-3-boronic acid
886853-93-6 97%
250mg
$64 2023-01-09
Chemenu
CM134306-5g
2-Methoxyquinoline-3-boronic acid
886853-93-6 97%
5g
$617 2023-01-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD161587-100mg
2-Methoxyquinoline-3-boronic acid
886853-93-6 97%
100mg
¥57.0 2024-04-17
abcr
AB237287-5 g
2-Methoxyquinoline-3-boronic acid; .
886853-93-6
5g
€753.90 2023-04-27
Chemenu
CM134306-5g
2-Methoxyquinoline-3-boronic acid
886853-93-6 97%
5g
$561 2021-08-05
Fluorochem
219425-250mg
2-Methoxyquinoline-3-boronic acid
886853-93-6 95%
250mg
£46.00 2022-03-01
Alichem
A189006159-10g
2-Methoxyquinoline-3-boronic acid
886853-93-6 95%
10g
$1144.80 2023-08-31
Chemenu
CM134306-10g
2-Methoxyquinoline-3-boronic acid
886853-93-6 97%
10g
$969 2021-08-05

2-Methoxyquinoline-3-boronic acid 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium ,  Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Reference
New synthetic approaches towards analogues of bedaquiline
Priebbenow, Daniel L.; Barbaro, Lisa; Baell, Jonathan B., Organic & Biomolecular Chemistry, 2016, 14(40), 9622-9628

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  16 h, -78 °C → rt
Reference
Synthesis of 3-(1-ethylpiperidin-2-yl) quinolin-2(1H)-one
Zhang, Qun-Zheng; Yuan, Ming; Zhou, Yu-Hao; Wang, Si-Chang; Ke, Cong-Yu; et al, Indian Journal of Heterocyclic Chemistry, 2022, 32(4), 423-427

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; 4 h, -78 °C; -78 °C → rt
1.2 Reagents: Hydrochloric acid ,  Ammonium chloride ;  pH 5
Reference
Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C-N/Suzuki Coupling as the Key Step
Fang, Yuan-Qing; Karisch, Robert; Lautens, Mark, Journal of Organic Chemistry, 2007, 72(4), 1341-1346

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 4 h, -78 °C; -78 °C → rt; 15 h, rt
1.2 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water ;  pH 5, rt
Reference
Synthesis and in vitro antiproliferative activities of quinoline derivatives
Broch, Sidonie; Aboab, Bettina; Anizon, Fabrice; Moreau, Pascale, European Journal of Medicinal Chemistry, 2010, 45(4), 1657-1662

2-Methoxyquinoline-3-boronic acid Raw materials

2-Methoxyquinoline-3-boronic acid Preparation Products

2-Methoxyquinoline-3-boronic acid 関連文献

2-Methoxyquinoline-3-boronic acidに関する追加情報

2-Methoxyquinoline-3-boronic acid (CAS No. 886853-93-6): An Overview of Its Synthesis, Applications, and Recent Research

2-Methoxyquinoline-3-boronic acid (CAS No. 886853-93-6) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative of quinoline is characterized by its unique electronic and structural properties, making it an important building block in the development of novel pharmaceuticals and functional materials.

The synthesis of 2-methoxyquinoline-3-boronic acid typically involves a multi-step process that begins with the formation of the quinoline core. One common approach is to start with 2-methoxyquinoline, which can be synthesized from 2-methoxyaniline through a series of reactions including condensation, cyclization, and oxidation. The boronic acid functionality is then introduced via a palladium-catalyzed borylation reaction. This method provides high yields and excellent functional group tolerance, making it suitable for large-scale production.

In the realm of medicinal chemistry, 2-methoxyquinoline-3-boronic acid has shown promise as a key intermediate in the synthesis of various bioactive compounds. Quinolines are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the boronic acid group enhances the compound's reactivity and versatility, allowing for the facile introduction of various substituents through Suzuki-Miyaura coupling reactions. This makes 2-methoxyquinoline-3-boronic acid an attractive starting material for the development of new drugs targeting specific biological pathways.

Recent research has highlighted the potential of 2-methoxyquinoline-3-boronic acid in the treatment of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent neuroprotective effects in cellular models of Parkinson's disease. The researchers found that these derivatives could effectively inhibit the aggregation of α-synuclein, a protein implicated in the pathogenesis of Parkinson's disease. This finding opens up new avenues for the development of therapeutic agents that target protein misfolding and aggregation.

Beyond its applications in medicinal chemistry, 2-methoxyquinoline-3-boronic acid has also found use in materials science. Boronic acids are widely used as cross-linking agents in polymer chemistry due to their ability to form reversible covalent bonds with diols. In this context, 2-methoxyquinoline-3-boronic acid can be incorporated into polymer networks to create stimuli-responsive materials with tunable properties. For example, a recent study demonstrated that polymers containing this boronic acid moiety exhibited enhanced mechanical strength and thermal stability when exposed to specific environmental conditions.

The environmental impact of 2-methoxyquinoline-3-boronic acid is another area of active research. While boronic acids are generally considered to be environmentally benign compared to other boron-containing compounds, their fate and behavior in natural systems are still being investigated. Studies have shown that these compounds can undergo rapid hydrolysis under certain conditions, leading to the formation of less reactive species. However, more research is needed to fully understand their long-term environmental effects and potential risks.

In conclusion, 2-methoxyquinoline-3-boronic acid (CAS No. 886853-93-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an invaluable tool for researchers and scientists working on the development of new drugs and functional materials. As ongoing research continues to uncover new possibilities for this compound, its importance in various scientific disciplines is likely to grow even further.

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